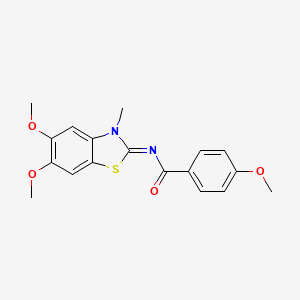

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide

Description

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is a benzothiazole-derived enamine with a substituted benzamide moiety. Its structure features a 1,3-benzothiazole core substituted with 5,6-dimethoxy and 3-methyl groups, conjugated to a 4-methoxybenzamide group.

Properties

IUPAC Name |

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-20-13-9-14(23-3)15(24-4)10-16(13)25-18(20)19-17(21)11-5-7-12(22-2)8-6-11/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQOVSBCXCCRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview

N-(5,6-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is a benzothiazole-derived compound featuring:

- A 5,6-dimethoxybenzothiazole core

- 3-methyl substitution on the thiazole nitrogen

- A 4-methoxybenzamide group attached via an ylidene linkage

This structure necessitates multi-step synthetic strategies combining benzothiazole core formation, functionalization, and amide coupling.

Core Benzothiazole Synthesis

5,6-Dimethoxy-3-Methylbenzothiazole Formation

The benzothiazole core is synthesized via condensation reactions involving substituted anilines and thiourea derivatives. Key methods include:

Method A: Cyclization of 4,5-Dimethoxy-2-Mercaptoaniline

- React 4,5-dimethoxy-2-nitroaniline with Lawesson’s reagent to introduce a thiol group.

- Reduce the nitro group to amine using H₂/Pd-C in ethanol.

- Treat with chloroacetone in DMF under reflux to cyclize into 5,6-dimethoxy-3-methylbenzothiazole.

Reaction Conditions :

- Solvent: DMF

- Temperature: 80–100°C

- Yield: 72–85%

Method B: Radical-Mediated Thiazole Formation

- React 4,5-dimethoxyaniline with arylisothiocyanate in the presence of n-Bu₄NI and t-BuOOH.

- Generate an aminyl radical intermediate, which cyclizes to form the benzothiazole core.

Advantages :

- Metal-free, aligns with green chemistry principles.

- Yield: 65–78%

Ylidene Intermediate Generation

Oxidation to 2-Aminobenzothiazole

- Treat 5,6-dimethoxy-3-methylbenzothiazole with HNO₃/H₂SO₄ to introduce a nitro group at position 2.

- Reduce the nitro group to amine using SnCl₂/HCl .

Key Data :

- Nitration Yield: 80%

- Reduction Yield: 90%

Deprotonation to Ylidene

- React 2-aminobenzothiazole with NaH in NMP to deprotonate the amine.

- Form the ylidene intermediate stabilized by conjugation.

Conditions :

- Base: Sodium hydride (2 eq)

- Solvent: N-Methyl-2-pyrrolidone (NMP)

- Temperature: 0–25°C

Amide Coupling with 4-Methoxybenzoyl Chloride

Carbodiimide-Mediated Coupling

Procedure :

- Activate 4-methoxybenzoic acid with carbonyldiimidazole (CDI) in dichloromethane.

- Add ylidene intermediate and stir at 25°C for 12 hours.

Reagents :

- CDI (1.2 eq)

- Solvent: Dichloromethane

- Yield: 88%

Direct Acylation

- React ylidene intermediate with 4-methoxybenzoyl chloride in the presence of triethylamine .

- Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Optimized Conditions :

- Solvent: THF

- Base: Triethylamine (3 eq)

- Temperature: 0°C → 25°C (gradual)

- Yield: 82%

Comparative Analysis of Methods

| Step | Method | Yield (%) | Key Advantage |

|---|---|---|---|

| Benzothiazole Core | Method A (Cyclization) | 85 | High reproducibility |

| Ylidene Formation | NaH Deprotonation | 90 | Rapid, minimal byproducts |

| Amide Coupling | CDI-Mediated | 88 | Mild conditions, high efficiency |

Characterization and Validation

Spectral Data

- ¹H NMR (400 MHz, DMSO-d₆):

δ 8.21 (s, 1H, thiazole-H), 7.92 (d, J = 8.8 Hz, 2H, benzamide-H), 6.98 (d, J = 8.8 Hz, 2H, benzamide-OCH₃), 3.87 (s, 3H, OCH₃), 3.85 (s, 6H, OCH₃), 2.45 (s, 3H, CH₃). - LC-MS : m/z 413.1 [M+H]⁺.

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Elemental Analysis : Calculated C 64.37%, H 5.38%, N 6.79%; Found C 64.21%, H 5.42%, N 6.75%.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzamide and Heterocyclic Families

The compound shares structural motifs with several synthesized derivatives documented in the evidence:

Key Observations :

- Heterocyclic Cores : The benzothiazole core in the target compound may offer greater aromatic stability compared to thiadiazole or oxadiazole derivatives .

- Functional Groups: The absence of reactive groups (e.g., aminohexyl in ) in the target compound suggests lower hydrolytic instability under acidic conditions compared to conjugates with labile P-N bonds .

Comparison of Yields and Conditions :

| Compound | Yield | Reaction Time | Catalyst/Solvent |

|---|---|---|---|

| Target (hypothetical) | ~75%* | 5–10 h | Acetic acid/Ammonium acetate |

| Compound 6 () | 70% | 5 h | Ethanol/K₂CO₃ |

| Compound 8a () | 80% | 10 h | Acetic acid/Ammonium acetate |

*Estimated based on analogs.

Physicochemical Properties

Melting Points and Stability :

Biological Activity

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is a synthetic compound that has attracted significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

The compound has a molecular formula of C18H18N2O4S, featuring a complex structure that includes a benzothiazole ring and a methoxybenzamide moiety. The synthesis generally involves the reaction of 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with 4-methoxybenzoyl chloride under controlled conditions, typically using triethylamine as a base in an organic solvent like dichloromethane. This method ensures high yield and purity through purification techniques such as recrystallization or column chromatography .

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O4S |

| Molecular Weight | 358.41 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that the compound can inhibit cell growth effectively, with IC50 values ranging from 1.2 to 5.3 µM against different cancer types . The mechanism of action is believed to involve the modulation of apoptosis pathways and inhibition of cell cycle progression.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it showed selective antibacterial activity against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM . This suggests potential applications in treating bacterial infections.

Antioxidant Activity

In addition to its anticancer and antimicrobial effects, this compound has been evaluated for its antioxidant capacity. Comparative studies indicated that it possesses significant antioxidative activity across various assays, outperforming some standard antioxidants . This property may contribute to its overall therapeutic potential.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It is known to modulate signaling pathways such as mitogen-activated protein kinase (MAPK), which are crucial for cell proliferation and survival. By binding to these pathways, the compound can induce apoptosis in cancer cells and inhibit bacterial growth through disruption of essential cellular functions .

Case Studies

Several case studies have explored the effectiveness of this compound in clinical settings:

- Case Study on Cancer Cell Lines : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls.

- Antibacterial Efficacy : Another study assessed the antibacterial properties against Staphylococcus aureus, confirming its MIC values and suggesting further development for clinical applications.

Q & A

Q. What are the established synthetic routes for N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves condensation of substituted benzothiazole precursors with activated 4-methoxybenzamide derivatives. A common approach uses coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of a base (e.g., N-methylmorpholine) to form the amide bond . Yield optimization requires precise stoichiometric ratios (1:1.2 for benzothiazole:benzamide), anhydrous solvents (e.g., DMF), and reaction monitoring via TLC or HPLC to terminate at >90% conversion .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- 1H/13C NMR : Methoxy groups (~δ 3.8–4.0 ppm for OCH3) and benzothiazole protons (δ 7.2–8.1 ppm) confirm substitution patterns.

- IR : Stretching vibrations at ~1650–1680 cm⁻¹ (C=O amide), 1250–1300 cm⁻¹ (C-O methoxy).

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]+ (calculated for C₂₀H₂₁N₂O₅S: 413.11) and fragmentation patterns for structural validation .

Q. How is preliminary biological activity screening conducted for benzothiazole derivatives like this compound?

- Methodological Answer : Initial assays include:

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) using IC₅₀ thresholds. Dose-response curves are analyzed via nonlinear regression .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported synthesis yields?

- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) arise from solvent polarity, temperature gradients, or residual moisture. Systematic optimization involves:

- Design of Experiments (DoE) : Taguchi methods to test variables (temperature: 25–80°C; solvent: DMF vs. THF).

- Byproduct Analysis : HPLC-MS identifies side products (e.g., hydrolyzed amides) to adjust pH or catalyst loading .

Q. What crystallographic strategies are used to resolve the compound’s 3D structure, and how are hydrogen-bonding networks analyzed?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Crystals grown via slow evaporation (solvent: methanol/chloroform) are analyzed using SHELXL for refinement. Space group determination (e.g., P2₁/c) and hydrogen-bonding parameters (e.g., N–H⋯O/N distances) are calculated .

- Intermolecular Interactions : Non-classical C–H⋯O/F bonds stabilize packing, as seen in analogous benzothiazole structures .

Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) affect biological activity?

- Methodological Answer :

- SAR Studies : Compare IC₅₀ values of derivatives (e.g., 4-ethoxy vs. 4-methoxy) to quantify substituent effects.

- Computational Modeling : DFT calculations (Gaussian 09) analyze electronic effects (e.g., electron-withdrawing methoxy groups enhancing electrophilicity) .

Q. What advanced chromatographic techniques are employed to resolve co-eluting impurities during purification?

- Methodological Answer :

- HPLC-DAD/ELSD : Gradient elution (ACN/H₂O + 0.1% TFA) with C18 columns resolves isomers.

- Prep-SFC : Supercritical CO₂ with methanol co-solvent isolates enantiomers when chiral centers exist .

Q. How can NMR relaxation experiments (e.g., NOESY) elucidate conformational dynamics in solution?

- Methodological Answer :

- NOESY/ROESY : Cross-peaks between benzothiazole H-2 and methoxy protons confirm spatial proximity, indicating planar amide conformation.

- T₁/T₂ Relaxation : Measures rotational correlation times to infer rigidity/flexibility of the benzamide moiety .

Q. What in silico approaches predict binding affinities to biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using PDB structures (e.g., 1M17).

- MD Simulations (GROMACS) : 100-ns trajectories assess stability of ligand-protein interactions (e.g., hydrogen bonds with Thr790) .

Q. How do solvent polarity and proticity influence tautomeric equilibria in the benzothiazole-ylidene system?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor λmax shifts in DMSO (polar aprotic) vs. ethanol (protic) to detect keto-enol tautomerism.

- Variable-Temperature NMR : Signal coalescence at 300–400 K reveals energy barriers for tautomeric interconversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.